Cas no 1241044-70-1 (1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine)

1-(5-Nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine is a heterocyclic compound featuring both a nitro-substituted pyrazole and a propargyl-functionalized piperazine moiety. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and materials science. The nitro group enhances reactivity for further functionalization, while the propargyl group allows for click chemistry modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The piperazine scaffold contributes to improved solubility and bioavailability, making it useful in drug discovery. Its well-defined reactivity profile and bifunctional design make it a valuable intermediate for constructing complex molecules, including potential pharmacophores or polymer precursors. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine structure
1241044-70-1 structure
Product Name:1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine
CAS No:1241044-70-1
MF:C11H15N5O2
MW:249.269101381302
CID:6380792
PubChem ID:47060446
Update Time:2025-06-09

1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine
    • EN300-26622569
    • AKOS034539791
    • 1241044-70-1
    • 1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
    • Z729980820
    • 1-[(5-nitropyrazol-1-yl)methyl]-4-prop-2-ynylpiperazine
    • Inchi: 1S/C11H15N5O2/c1-2-5-13-6-8-14(9-7-13)10-15-11(16(17)18)3-4-12-15/h1,3-4H,5-10H2
    • InChI Key: HJUNGSPENKNJQL-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=NN1CN1CCN(CC#C)CC1)=O

Computed Properties

  • Exact Mass: 249.12257474g/mol
  • Monoisotopic Mass: 249.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 70.1Ų

1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26622569-0.05g
1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine
1241044-70-1 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine

Recent Advances in the Study of 1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine (CAS: 1241044-70-1)

The compound 1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine (CAS: 1241044-70-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel pharmacophores. The presence of both a nitro-pyrazole and a propargyl-piperazine moiety in its structure allows for diverse chemical modifications, making it an attractive candidate for the design of targeted therapies. Researchers have successfully synthesized derivatives of this compound and evaluated their biological activity against various disease targets, including cancer and infectious diseases.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on kinases and other enzymes critical for cancer cell survival. These findings suggest that 1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine could serve as a promising lead compound for the development of new anticancer agents.

In addition to its potential in oncology, this compound has also shown promise in the treatment of infectious diseases. Recent studies have explored its antimicrobial properties, particularly against drug-resistant bacterial strains. The nitro group in the pyrazole ring is believed to contribute to its antimicrobial activity by interfering with bacterial DNA synthesis. Further optimization of the compound's structure could lead to the development of novel antibiotics with improved efficacy and reduced side effects.

The synthesis of 1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine has been refined in recent years, with researchers developing more efficient and scalable methods. Advances in green chemistry have enabled the use of environmentally friendly solvents and catalysts, reducing the environmental impact of the synthesis process. These improvements are crucial for the compound's potential commercialization and large-scale production.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further preclinical studies. Researchers are currently investigating various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic properties.

In conclusion, 1-(5-nitro-1H-pyrazol-1-yl)methyl-4-(prop-2-yn-1-yl)piperazine (CAS: 1241044-70-1) represents a promising candidate for drug development, with potential applications in oncology and infectious diseases. Continued research efforts are needed to fully elucidate its mechanism of action and optimize its therapeutic potential. The compound's unique structural features and biological activity make it a valuable addition to the arsenal of chemical tools available for medicinal chemistry research.

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